![molecular formula C20H15ClN2O4S B385675 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 720673-23-4](/img/structure/B385675.png)
4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as BCF-350 or BCF-312, and it belongs to the class of oxazoles.
Mecanismo De Acción
The mechanism of action of BCF-350 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in various cellular processes. In cancer cells, BCF-350 has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In material science, BCF-350 has been used as a building block for the synthesis of materials with unique properties, such as fluorescent properties and self-assembly.
Biochemical and physiological effects:
BCF-350 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, BCF-350 has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In material science, BCF-350 has been used to create materials with unique properties, such as fluorescent properties and self-assembly. In biochemistry, BCF-350 has been used as a tool for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BCF-350 in lab experiments include its potential as a building block for the synthesis of novel materials and its potential as a tool for studying protein-protein interactions. The limitations of using BCF-350 in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on BCF-350. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BCF-350 and its potential as a tool for studying protein-protein interactions.
Métodos De Síntesis
The synthesis of BCF-350 involves the reaction of 4-chlorobenzylamine, furfural, and benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
BCF-350 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, BCF-350 has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, BCF-350 has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, BCF-350 has been studied for its potential as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(27-19)17-7-4-12-26-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHMIIZXUOVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

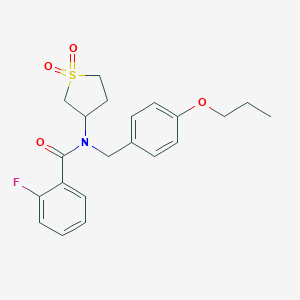

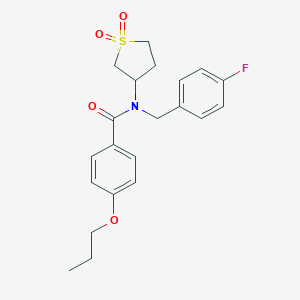

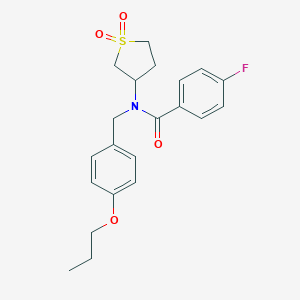
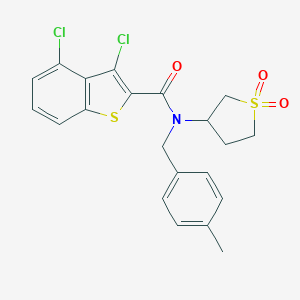
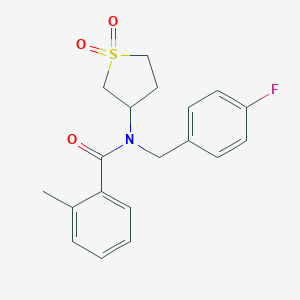

![N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385604.png)
![N-(3,4-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385605.png)
![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![6-Imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385613.png)
![2-{3-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B385614.png)